molecular formula C8H7BrFNO2 B2423797 2-Fluoro-4-methyl-5-nitrobenzyl bromide CAS No. 1803833-24-0

2-Fluoro-4-methyl-5-nitrobenzyl bromide

Cat. No.: B2423797
CAS No.: 1803833-24-0
M. Wt: 248.051
InChI Key: JQPYTKHUFDLKBT-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzyl bromide, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzyl bromide typically involves multiple steps. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Fluorination: Substituting a hydrogen atom with a fluorine atom.

    Bromination: Adding a bromine atom to the benzyl position.

These reactions often require specific catalysts and conditions to proceed efficiently. For example, nitration may involve the use of concentrated nitric acid and sulfuric acid, while bromination might require the presence of a brominating agent like N-bromosuccinimide (NBS) under light or heat.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-nitrobenzyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at elevated pressures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 2-Fluoro-4-methyl-5-aminobenzyl bromide.

    Oxidation: Formation of 2-Fluoro-4-methyl-5-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-methyl-5-nitrobenzyl bromide exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-4-methyl-5-nitrobenzyl bromide can be compared with other benzyl bromide derivatives, such as:

    2-Fluoro-4-methylbenzyl bromide: Lacks the nitro group, resulting in different reactivity and applications.

    4-Methyl-5-nitrobenzyl bromide:

    2-Fluoro-5-nitrobenzyl bromide: Lacks the methyl group, leading to variations in its reactivity and applications.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYTKHUFDLKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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